Almotriptan N-Oxide Hydrochloride

概要

説明

Almotriptan N-Oxide Hydrochloride is a chemical compound derived from Almotriptan, a triptan medication primarily used for the treatment of migraine headaches. Almotriptan works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and preventing the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Almotriptan N-Oxide Hydrochloride involves the oxidation of Almotriptan. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functional group. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques to meet pharmaceutical standards .

化学反応の分析

Types of Reactions

Almotriptan N-Oxide Hydrochloride undergoes several types of chemical reactions, including:

Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Zinc, acetic acid.

Solvents: Dichloromethane, ethanol.

Conditions: Controlled temperature and pH, inert atmosphere for sensitive reactions.

Major Products Formed

Oxidation: this compound.

Reduction: Almotriptan.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Clinical Efficacy

Numerous studies have demonstrated the efficacy of Almotriptan N-Oxide Hydrochloride in treating migraines:

- Randomized Controlled Trials : A significant trial involving 668 patients showed that almotriptan provided pain relief comparable to sumatriptan, a standard migraine treatment. Patients receiving almotriptan reported higher rates of pain relief at two hours post-administration compared to placebo .

- Tolerability : Almotriptan has been noted for its favorable tolerability profile. In clinical trials, it exhibited fewer adverse effects compared to other triptans, making it a preferred choice for many patients .

Case Studies

- Efficacy in Adolescents : A study focused on adolescents aged 12 to 17 indicated that almotriptan was effective in treating migraine attacks in this demographic. The results showed significant improvement in pain relief within two hours of administration .

- Comparison with Other Treatments : In a comparative study against other triptans, almotriptan was found to have superior sustained pain-free rates and lower instances of adverse events, reinforcing its position as a leading treatment option for acute migraine management .

Research Applications

This compound is being explored beyond traditional migraine treatment:

- Formulation Development : Research is ongoing into novel delivery systems such as mucoadhesive microspheres that enhance drug stability and absorption. These systems aim to improve patient compliance and therapeutic outcomes by providing controlled release profiles .

- Combination Therapies : Investigations are being conducted on the potential synergistic effects of combining almotriptan with other pharmacological agents to enhance efficacy and reduce side effects associated with migraine treatments.

作用機序

Almotriptan N-Oxide Hydrochloride exerts its effects by binding with high affinity to human 5-HT1B and 5-HT1D receptors, leading to the constriction of cranial blood vessels. This action helps to alleviate migraine symptoms by reducing the dilation of blood vessels and the associated pain. The compound also affects the redistribution of blood flow in the brain, contributing to its antimigraine effects .

類似化合物との比較

Similar Compounds

Sumatriptan: Another triptan used for migraine treatment, with a similar mechanism of action but different pharmacokinetic properties.

Rizatriptan: Known for its rapid onset of action compared to other triptans.

Frovatriptan: Noted for its longer duration of action.

Uniqueness

Almotriptan N-Oxide Hydrochloride is unique due to its specific N-oxide functional group, which can influence its pharmacokinetics and interactions with biological receptors. This makes it a valuable compound for studying the metabolism and pharmacological effects of Almotriptan and its derivatives .

生物活性

Almotriptan N-Oxide Hydrochloride is a pharmacologically active compound primarily studied for its role in the treatment of migraines. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

Almotriptan N-Oxide acts as a selective agonist for serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. This binding leads to:

- Vasoconstriction : The compound induces vasoconstriction of cranial blood vessels, which is crucial in alleviating migraine symptoms by reducing blood flow through extracerebral cranial vessels and redistributing blood flow within the brain .

- Pain Transmission Modulation : Activation of these serotonin receptors also affects pain transmission pathways, particularly in the trigeminal nerve system, which is involved in migraine pathophysiology .

Pharmacokinetics

Almotriptan N-Oxide exhibits distinct pharmacokinetic properties:

- Bioavailability : Approximately 70% , which is higher than many other triptans .

- Half-Life : Ranges from 3 to 5 hours , allowing for relatively quick action and clearance from the body .

- Cmax : Achieved between 1.5 to 4 hours post-administration, indicating rapid absorption .

- Metabolism : Primarily metabolized by monoamine oxidase A (MAO-A) and cytochrome P450 enzymes (CYP3A4 and CYP2D6) .

The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Bioavailability (%) | 70 |

| Half-life (hours) | 3 - 5 |

| Cmax (hours) | 1.5 - 4 |

| Metabolism | MAO-A, CYP3A4, CYP2D6 |

| Elimination Route | Urine (75%) |

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of Almotriptan N-Oxide in treating migraines:

- Randomized Controlled Trials (RCTs) : Over 4800 adults participated in studies comparing Almotriptan to placebo and other triptans like sumatriptan. Results consistently showed that Almotriptan significantly alleviated migraine pain compared to placebo .

- Response Rates : In a notable study, response rates at 2 hours post-treatment were comparable to sumatriptan, with Almotriptan demonstrating a similar efficacy profile but with fewer adverse effects .

Case Studies

Several case studies have highlighted the practical applications of Almotriptan N-Oxide:

- Efficacy in Adolescents : A study involving adolescents aged 12 to 17 demonstrated that Almotriptan was effective in treating acute migraine attacks, with a favorable safety profile .

- Comparison with Other Treatments : In systematic reviews comparing various acute treatments for migraines, Almotriptan was found to be effective alongside NSAIDs and other triptans, offering a viable option for patients who may not respond well to traditional therapies .

Safety and Tolerability

Almotriptan N-Oxide is generally well-tolerated. Common adverse effects include:

特性

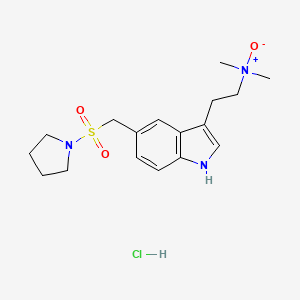

IUPAC Name |

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S.ClH/c1-20(2,21)10-7-15-12-18-17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMHFMJWUYYRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。